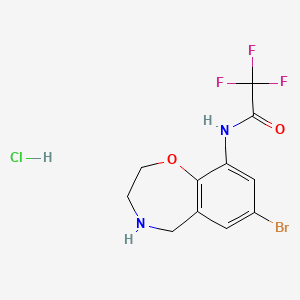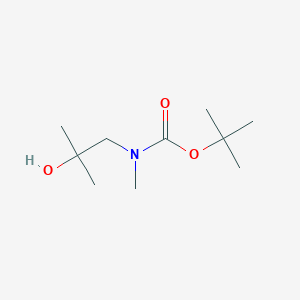
Tert-butyl (2-hydroxy-2-methylpropyl)(methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (2-hydroxy-2-methylpropyl)(methyl)carbamate is a chemical compound with the molecular formula C10H21NO3. It is a carbamate derivative, which is commonly used in organic synthesis and various industrial applications. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
Tert-butyl (2-hydroxy-2-methylpropyl)(methyl)carbamate can be synthesized through several methods. One common method involves the reaction of tert-butyl carbamate with 2-hydroxy-2-methylpropylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of solvents such as tetrahydrofuran or diethyl ether .
Another method involves the Curtius rearrangement of an acyl azide intermediate, which is formed by the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This intermediate undergoes rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Tert-butyl (2-hydroxy-2-methylpropyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .
科学的研究の応用
Tert-butyl (2-hydroxy-2-methylpropyl)(methyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is employed in the study of enzyme inhibition and protein modification.
Medicine: It serves as a building block for the development of drugs and therapeutic agents.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism of action of tert-butyl (2-hydroxy-2-methylpropyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, affecting their activity and function. The compound’s structure allows it to bind to active sites on proteins, thereby modulating their activity .
類似化合物との比較
Similar Compounds
Tert-butyl 2-hydroxy-2-methylpropylcarbamate: A closely related compound with similar chemical properties and applications.
Tert-butyl N-(2-mercaptoethyl)carbamate: Another carbamate derivative used in organic synthesis.
Uniqueness
Tert-butyl (2-hydroxy-2-methylpropyl)(methyl)carbamate is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .
特性
分子式 |
C10H21NO3 |
|---|---|
分子量 |
203.28 g/mol |
IUPAC名 |
tert-butyl N-(2-hydroxy-2-methylpropyl)-N-methylcarbamate |
InChI |
InChI=1S/C10H21NO3/c1-9(2,3)14-8(12)11(6)7-10(4,5)13/h13H,7H2,1-6H3 |
InChIキー |
UCYNOVIYZCBYHM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)CC(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol](/img/structure/B13552155.png)
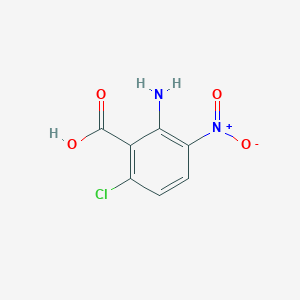


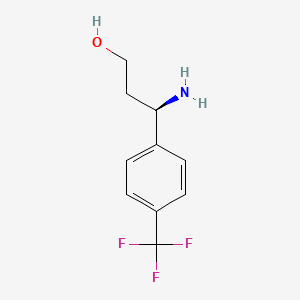
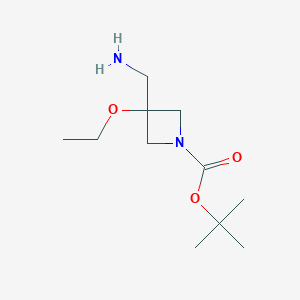
![N-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B13552191.png)
![2-({4-[(Cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid](/img/structure/B13552196.png)
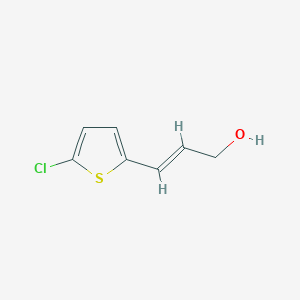
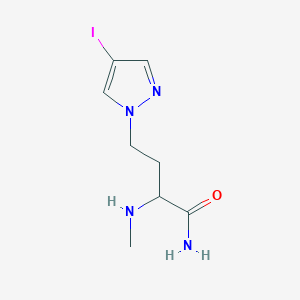
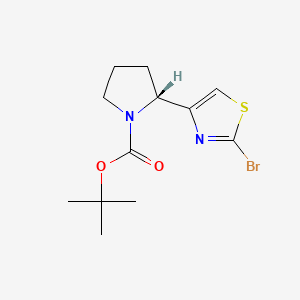
![5-Methylspiro[3.3]heptan-1-one](/img/structure/B13552213.png)
